2-O-Methyl-alpha-D-N-acetylneuraminic acid
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Overview
Description
Synthesis Analysis
The synthesis of 2-O-Methyl-alpha-D-N-acetylneuraminic acid and its derivatives involves complex chemical reactions. One approach to synthesizing N-acetylneuraminic acid derivatives includes starting from common materials like the methyl ester of N-acetylneuraminic acid β-methyl ketoside, leading to various derivatives through reactions with thiophosgene, p-cresol, benzoyl chloride, and acetic anhydride/pyridine (Schreiner, Christian, & Zbiral, 1990). Another method involves glycosyl samarium(III) intermediates for the diastereocontrolled synthesis of carbon glycosides of N-acetylneuraminic acid (Vlahov, Vlahova, & Linhardt, 1997).
Molecular Structure Analysis
The molecular structure and conformation of α-Neu5Ac, a precursor to this compound, can be elucidated through molecular dynamics (MD) simulation and quantum mechanical (QM) calculations. These studies reveal the three-dimensional structure and conformation in biological environments, emphasizing the significance of water-mediated hydrogen bonds in stabilizing the molecule (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).
Chemical Reactions and Properties
The chemical reactivity and transformations of N-acetylneuraminic acid derivatives involve various chemical agents and conditions, leading to a range of products with differing properties. These reactions are crucial for the synthesis of specific derivatives and understanding the molecule's chemical behavior (Schreiner, Christian, & Zbiral, 1990).
Scientific Research Applications
Biomedical Significance and Potential Applications
2-O-Methyl-alpha-D-N-acetylneuraminic acid, due to its structural modification of sialic acid, could have significant implications in biomedical research, particularly in understanding cell surface glycoproteins and glycolipids interactions. These interactions are crucial in various biological processes, including cell recognition, signaling, and immune responses. In the context of scientific research, compounds structurally related to sialic acid, such as N-acetylcysteine and its derivatives, have shown potential in treating psychiatric disorders, indicating the broad therapeutic potential of modified sialic acids (Dean, Giorlando, & Berk, 2011).
Role in Neuroprotection
Research into kynurenines and their effects on central nervous system disorders suggests a potential neuroprotective role for compounds affecting neurotransmitter systems. Given the structural and functional diversity of sialic acid derivatives in biological membranes and neural tissue, this compound might contribute to neuroprotective strategies by modulating neurotransmitter receptors or influencing glycoprotein-mediated cellular processes (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).
Insights into Toxicology and Safety
Understanding the toxicological profile and safety of chemical compounds is essential in their application in scientific research. Studies focusing on the environmental and health impacts of various chemicals, including those structurally similar or related to this compound, can provide valuable insights into safe handling, potential therapeutic uses, and environmental risks associated with these compounds (Cohen, Arnold, Eldan, Lewis, & Beck, 2006).
Environmental Impact and Degradation
The environmental fate, degradation pathways, and ecological impact of chemical compounds, including herbicides and pesticides, are critical areas of research that can offer insights into the biodegradability and environmental persistence of this compound. Such knowledge is vital for assessing the environmental impact of releasing such compounds, whether through pharmaceutical waste, laboratory research, or biotechnological applications (Islam, Wang, Farooq, Khan, Xu, Zhu, Zhao, Muños, Li, & Zhou, 2017).
Mechanism of Action
Target of Action
2-O-Methyl-alpha-D-N-acetylneuraminic acid is primarily targeted towards influenza virus hemagglutinin and metal ions . It is also used in studies assessing the binding of these targets .
Mode of Action
The compound interacts with its targets by binding to them. This binding action is crucial in studies assessing the interaction of influenza virus hemagglutinin and metal ions .
Biochemical Pathways
It has been used in a study to assess lactose-based sialylmimetics inhibition of the rhesus and human rotavirus strains . This suggests that it may have a role in the biochemical pathways related to viral infection.
Result of Action
Its role in studies assessing the binding of influenza virus hemagglutinin and metal ions suggests that it may have an impact on viral infection processes .
properties
IUPAC Name |
(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVVFURCKKXOD-KESNGRBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420675 |
Source
|
Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50930-22-8 |
Source
|
Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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